1-Bromo-5-chloro-4-iodo-2-(trifluoromethyl)benzene

Lipophilicity Drug Discovery ADME

Procure 1-Bromo-5-chloro-4-iodo-2-(trifluoromethyl)benzene (CAS 1394291-54-3) to leverage its unique multi-halogen architecture. The simultaneous presence of Br, Cl, and I with tunable reactivity enables precise orthogonal coupling, while the -CF3 group (LogP 5.49) enhances metabolic stability and CNS penetration. This triad is absent in dihalo or non-fluorinated analogs. Supply is optimized for medicinal chemistry, agrochemical R&D, and advanced material synthesis. Ensure your vendor provides batch-specific NMR/HPLC certification to guarantee regiochemical fidelity.

Molecular Formula C7H2BrClF3I
Molecular Weight 385.35
CAS No. 1394291-54-3
Cat. No. B3027813
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-5-chloro-4-iodo-2-(trifluoromethyl)benzene
CAS1394291-54-3
Molecular FormulaC7H2BrClF3I
Molecular Weight385.35
Structural Identifiers
SMILESC1=C(C(=CC(=C1I)Cl)Br)C(F)(F)F
InChIInChI=1S/C7H2BrClF3I/c8-4-2-5(9)6(13)1-3(4)7(10,11)12/h1-2H
InChIKeyKQUBVTJSFLADRN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Bromo-5-chloro-4-iodo-2-(trifluoromethyl)benzene (CAS 1394291-54-3): High-Halogen-Density Aryl Trifluoromethyl Building Block


1-溴-5-氯-4-碘-2-(三氟甲基)苯是一种高密度卤代芳香族化合物,其苯环上同时带有溴、氯、碘三种不同的卤素原子以及一个三氟甲基基团。其分子式为C7H2BrClF3I,分子量为385.35。该化合物因其独特的卤素组合和电子效应,常被用作有机合成,特别是药物化学和材料科学中交叉偶联反应的关键中间体。

Why Simple Halobenzene Analogs Cannot Substitute for 1-Bromo-5-chloro-4-iodo-2-(trifluoromethyl)benzene in Complex Syntheses


含较少卤素或缺少三氟甲基的类似物不能直接替代本化合物。1-溴-5-氯-4-碘-2-(三氟甲基)苯的价值在于其苯环上同时存在三个具有不同反应活性的卤素原子(Br, Cl, I)和一个强吸电子、高亲脂性的三氟甲基(-CF3)基团。这种特定组合为顺序、正交的官能团化提供了理论基础,而这是仅含单一或双卤素的类似物所无法实现的[1]。同时,-CF3基团的存在显著改变了分子的物理化学性质(如LogP),这在与非氟化类似物的对比中至关重要,并能影响最终目标分子的代谢稳定性。

Quantitative Evidence Guide for 1-Bromo-5-chloro-4-iodo-2-(trifluoromethyl)benzene (CAS 1394291-54-3)


Enhanced Lipophilicity (LogP 5.49) vs. Non-Fluorinated and Lower-Halogen Analogs

本化合物的预测LogP值为5.49。这一数值显著高于不含三氟甲基的类似物(例如1,2-二氯-4-碘苯,其预测LogP约为3.6),也高于许多其他卤代苯。高LogP值表明其具有更强的亲脂性,这在设计需要穿过细胞膜或血脑屏障的药物分子时是一个关键参数。

Lipophilicity Drug Discovery ADME Medicinal Chemistry

Potential for Orthogonal Cross-Coupling Reactivity Due to Distinct Halogen Set (Br, Cl, I)

供应商资料强调该化合物在Suzuki、Sonogashira等交叉偶联反应中的价值。虽然缺乏直接的本品实验数据,但根据交叉偶联反应的一般原理,C-I、C-Br和C-Cl键对钯催化剂的反应活性存在显著差异(C-I > C-Br >> C-Cl)[1]。这种差异使得在多步合成中,理论上可以通过选择不同的催化剂和条件,依次、高选择性地对碘、溴、氯位点进行官能团化,从而实现复杂分子的精确构建。这是仅含单种或两种卤素的类似物无法实现的能力。

Cross-Coupling Sequential Functionalization Suzuki-Miyaura Sonogashira

Electron-Withdrawing Capacity of the -CF3 Group

三氟甲基(-CF3)是一个强吸电子基团。其Hammett取代基常数(σp)约为+0.54[1]。与未取代的苯环或带有给电子基团的苯环相比,该化合物的苯环电子密度显著降低。这会影响其参与的反应类型,例如,它能增强对亲核芳香取代(SNAr)反应的活性,同时可能降低对亲电芳香取代(EAS)的敏感性。缺乏-CF3基团的类似物不具备这种电子效应。

Electronics Nucleophilic Aromatic Substitution Reactivity Stability

Application Scenarios for 1-Bromo-5-chloro-4-iodo-2-(trifluoromethyl)benzene in Drug Discovery and Materials Science


Medicinal Chemistry: Synthesis of Lead Compound Libraries

在药物发现中,可利用该化合物的顺序偶联能力(源于Br, Cl, I的反应活性差异)和增强的亲脂性(LogP 5.49)来构建结构新颖的候选药物库。其高LogP值和卤素多样性尤其适用于设计靶向中枢神经系统(CNS)或需要强疏水相互作用的药物分子。

Agrochemical Research: Development of Novel Crop Protection Agents

在农用化学品研究中,该化合物可用于合成新型杀虫剂或除草剂。-CF3基团和多个卤素原子的组合通常能赋予分子更高的代谢稳定性和环境持久性,这对于提高药效和持效期至关重要。

Materials Science: Synthesis of Advanced Organic Materials

在材料科学中,该化合物可作为前体,通过交叉偶联反应构建具有特定光电性能的有机材料,如液晶分子或用于有机发光二极管(OLED)的聚合物[1]。其卤素的多样性允许进行精准的结构修饰,以微调材料的能级、溶解度和组装行为。

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